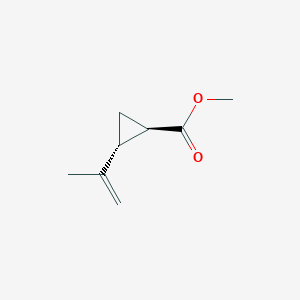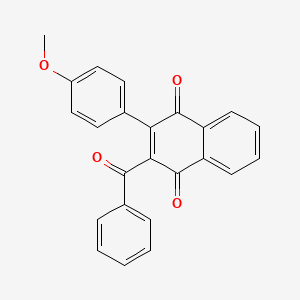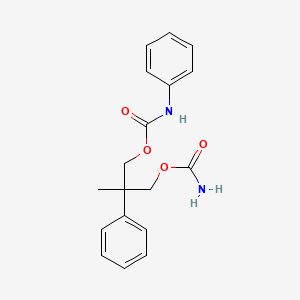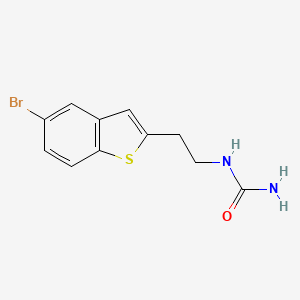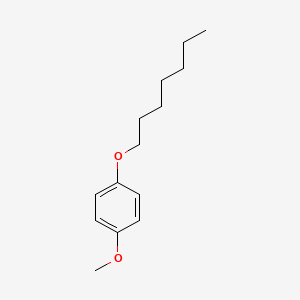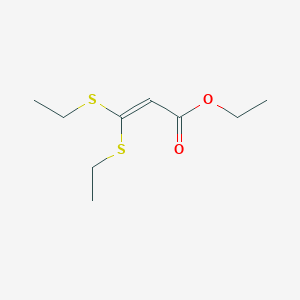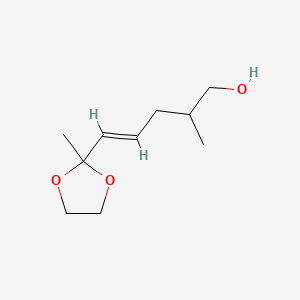
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol is an organic compound that features a dioxolane ring and an enol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1,3-dioxolane with a suitable alkyne under catalytic conditions to form the desired enol. The reaction typically requires a palladium catalyst and proceeds under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The enol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted dioxolane derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the fragrance industry for its unique scent profile and stability.
Wirkmechanismus
The mechanism of action of (E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol involves its interaction with specific molecular targets. The enol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The dioxolane ring provides structural stability and can modulate the compound’s overall chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-one: Similar structure but with a ketone group instead of an enol.
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-amine: Similar structure but with an amine group instead of an enol.
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-thiol: Similar structure but with a thiol group instead of an enol.
Uniqueness
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol is unique due to its combination of an enol group and a dioxolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C10H18O3 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol |
InChI |
InChI=1S/C10H18O3/c1-9(8-11)4-3-5-10(2)12-6-7-13-10/h3,5,9,11H,4,6-8H2,1-2H3/b5-3+ |
InChI-Schlüssel |
SUFXVJKZLOHZLM-HWKANZROSA-N |
Isomerische SMILES |
CC(C/C=C/C1(OCCO1)C)CO |
Kanonische SMILES |
CC(CC=CC1(OCCO1)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


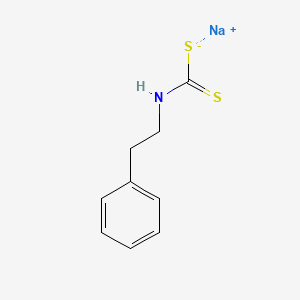
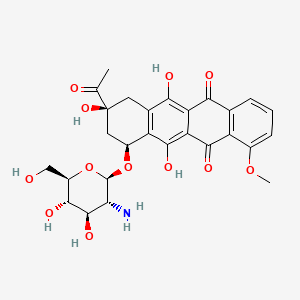
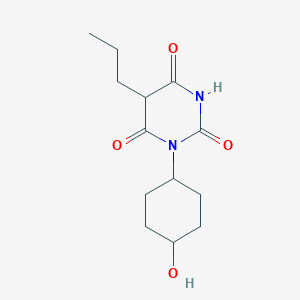
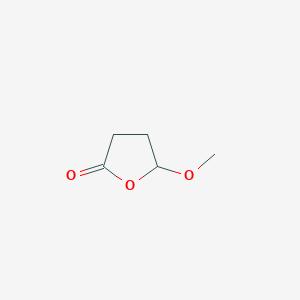
![1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione](/img/structure/B14702015.png)


